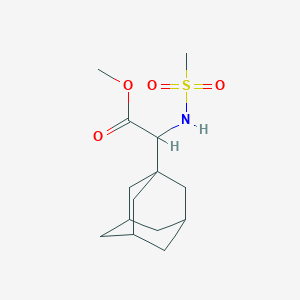

Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate

Descripción general

Descripción

“Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate” likely contains an adamantane core, which is a type of diamondoid and a form of carbon nanomaterial . Adamantane derivatives are known for their high stability and unique chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar adamantane derivatives are typically synthesized through various organic reactions, including substitution, addition, and ring-closing reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of an adamantane core, a methanesulfonamido group, and an acetate group . The exact structure would depend on the specific locations of these groups on the adamantane core.Chemical Reactions Analysis

Adamantane derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that “Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate” might undergo would depend on the specific structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the adamantane core, which is known for its high stability and resistance to heat and chemical reactions .Aplicaciones Científicas De Investigación

Inhibition of Human Steroid Sulfatase

- A study synthesized a compound similar to Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate, demonstrating its effectiveness as an irreversible inhibitor of human steroid sulfatase (STS). This compound was specifically potent against STS compared to other enzymes and did not bind to estrogen receptors. This suggests potential applications in treating androgen- and estrogen-dependent diseases (Schreiner et al., 2003).

SN2 Reactions with High Carbocation Character

- Another study focused on the hydrolysis of various secondary methanesulfonates, including derivatives of adamantan-1-yl. The findings indicated a strong correlation with solvent parameters, suggesting that these substrates undergo SN2-like transition states with high carbocation character (Bentley & Bowen, 1978).

Adamantylation of Adenine

- Research into the adamantylation of adenine using adamantanols highlighted the synthesis of 9-(adamantan-1-yl)-adenines. This process, involving trifluoroacetic acid, shows the versatility of adamantan-1-yl compounds in synthesizing novel organic structures (Kovalev et al., 2021).

Synthesis of Novel Adamantyl Derivatives

- The synthesis of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones was achieved. These compounds, characterized by X-ray diffraction, showed distinct crystal packing, indicating their potential for diverse applications in materials science (Petrović Peroković et al., 2013).

Rearrangement Mechanism of the Adamantyl Cation

- A study on the adamantyl cation's rearrangement mechanism in sulfuric acid revealed insights into intermolecular hydride transfer reactions and ring-opening processes. This has implications for understanding the behavior of adamantane-based compounds in various chemical environments (Adams et al., 1996).

Direcciones Futuras

Adamantane and its derivatives are a topic of ongoing research due to their unique properties and potential applications in medicine, materials science, and other fields . Future research might focus on exploring the properties and potential applications of “Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate”.

Propiedades

IUPAC Name |

methyl 2-(1-adamantyl)-2-(methanesulfonamido)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4S/c1-19-13(16)12(15-20(2,17)18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12,15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNFABIUONPIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(adamantan-1-yl)-2-methanesulfonamidoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

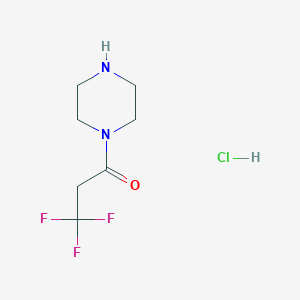

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)

![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)